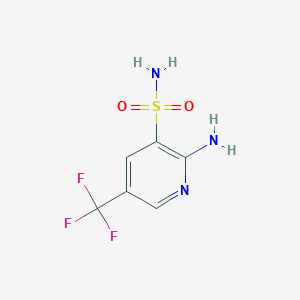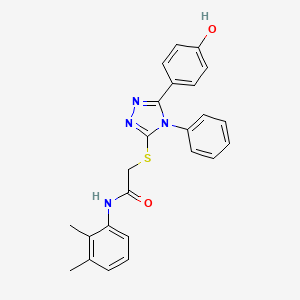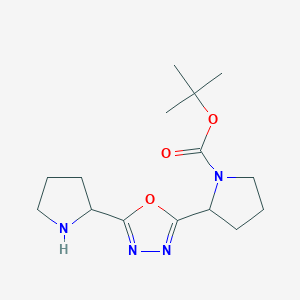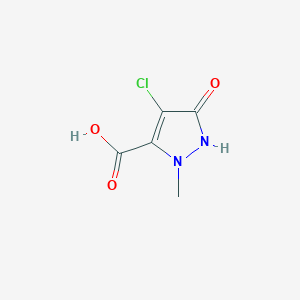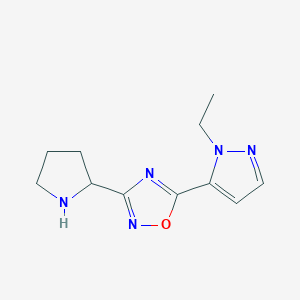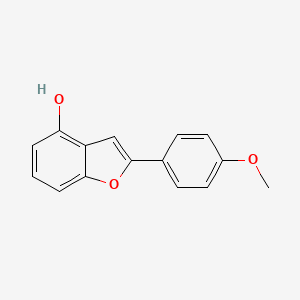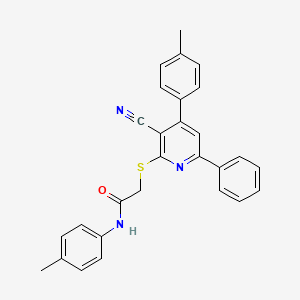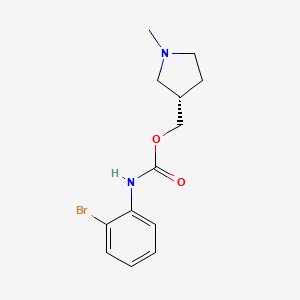
5-Chloro-N,N-dimethylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N,N-dimethylindoline-2-carboxamide is a compound belonging to the class of organic compounds known as indolines. Indolines are characterized by a fused ring system consisting of a benzene ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethylindoline-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindoline-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with dimethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
化学反応の分析
Types of Reactions
5-Chloro-N,N-dimethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted indoline compounds.
科学的研究の応用
5-Chloro-N,N-dimethylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycogen phosphorylase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including ischemic brain injury.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
5-クロロ-N,N-ジメチルインドリン-2-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。例えば、この化合物は、グリコーゲン代謝において役割を果たす脳型グリコーゲンホスホリラーゼ (PYGB) を阻害することが示されています。PYGB を阻害することにより、この化合物は、アストロサイトにおける細胞性低酸素/再酸素化損傷に対する保護効果を発揮することができます。
類似化合物との比較
類似化合物
5-クロロ-N-フェニル-1H-インドール-2-カルボキサミド: 同様の構造的特徴を持つ別のインドール誘導体。
5-クロロ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン: 同様のインドリンコアを持つが、異なる官能基を持つ化合物。
独自性
5-クロロ-N,N-ジメチルインドリン-2-カルボキサミドは、その特定の置換パターンと、ジメチルアミノ基の存在により、独特の化学的および生物学的特性を付与する点でユニークです。グリコーゲンホスホリラーゼを阻害する能力と潜在的な治療用途は、この化合物を科学研究において非常に興味深い化合物にしています。
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
5-chloro-N,N-dimethyl-2,3-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O/c1-14(2)11(15)10-6-7-5-8(12)3-4-9(7)13-10/h3-5,10,13H,6H2,1-2H3 |
InChIキー |
QOENVUXDPBFCPJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CC2=C(N1)C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


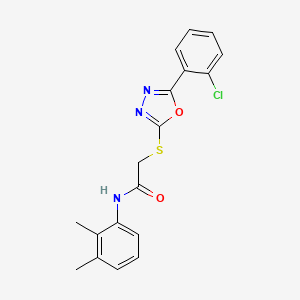
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)
